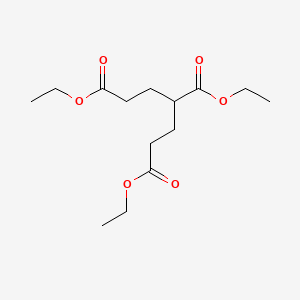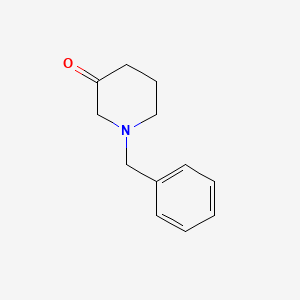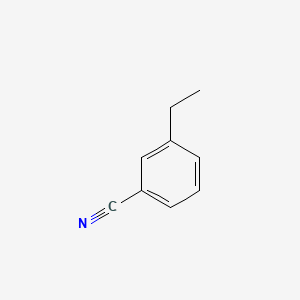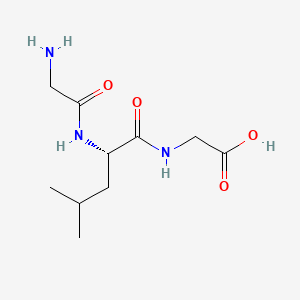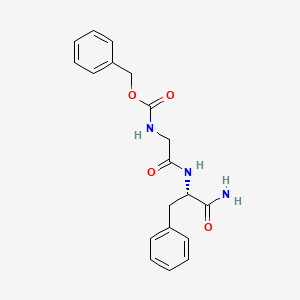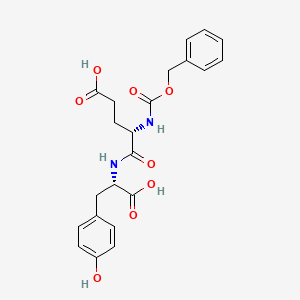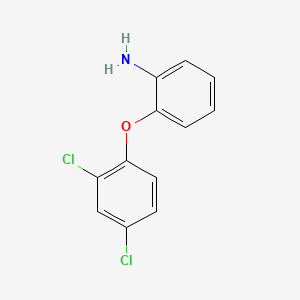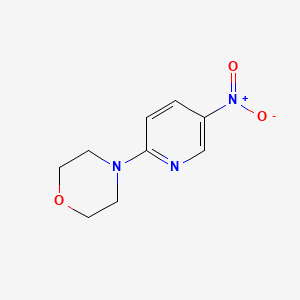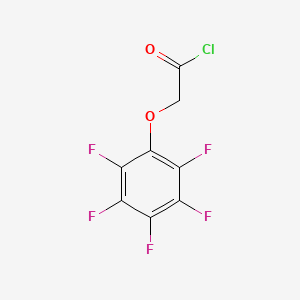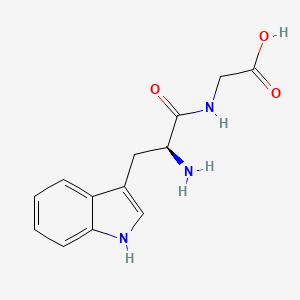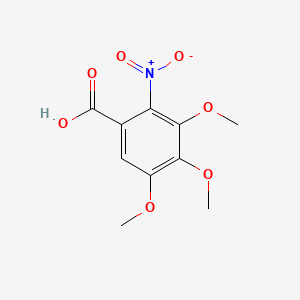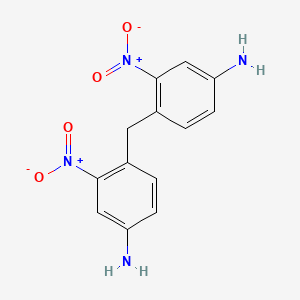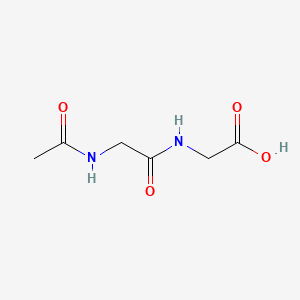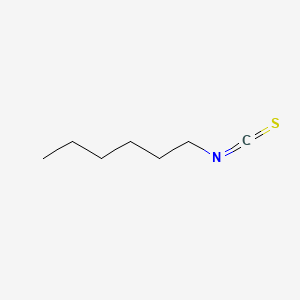
己基异硫氰酸酯
描述
Hexyl isothiocyanate, also known as isothiocyanic acid hexyl ester, is an organic compound with the molecular formula C₇H₁₃NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is commonly found in various plants, particularly those in the Brassicaceae family .
科学研究应用
Hexyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Medicine: Research has shown that hexyl isothiocyanate exhibits anticancer properties by inducing apoptosis in cancer cells.
Industry: It is used in the production of pesticides and fungicides due to its bioactive properties.
作用机制
Hexyl isothiocyanate (HITC) is a small molecular compound that has been the subject of numerous studies due to its various biological properties . This article will delve into the mechanism of action of HITC, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
HITC primarily targets protein kinases involved in cell cycle progression . It also interacts with the nuclear factor erythrocyte-2-related factor 2 (Nrf2) pathway , which plays a crucial role in the cellular response to oxidative stress .
Mode of Action
HITC interacts with its targets, leading to various changes in cellular processes. For instance, it can induce phase II and antioxidant enzymes via the Nrf2-dependent signal transduction pathway . This activation of the Nrf2 pathway leads to an enhanced antioxidant barrier of the organism .
Biochemical Pathways
HITC affects several biochemical pathways. It has been reported to regulate the expressions of protein kinases involved in cell cycle progression . Moreover, it can induce phase II and antioxidant enzymes via the Nrf2 pathway , which is a key player in cellular defense mechanisms against oxidative stress .
Pharmacokinetics
The pharmacokinetics of HITC, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Reactions catalyzed by phase II enzymes generally increase water solubility and promote the elimination of the compound from the body .
Result of Action
The action of HITC results in various molecular and cellular effects. It has been shown to exert a stronger cytotoxic effect on tumor cells than on healthy cells . The induction of apoptosis mediated by HITC on tumor cells is both dose- and time-related . Furthermore, it has been found to induce autophagy in certain cell lines at high concentrations .
生化分析
Biochemical Properties
Hexyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been identified as a component in the oil extracted from the Cruciferae family . Hexyl isothiocyanate interacts with enzymes such as myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates . This interaction is essential for the formation of hexyl isothiocyanate from its precursor compounds. Additionally, hexyl isothiocyanate has been shown to modulate the activity of various proteins involved in cellular signaling pathways, contributing to its diverse biological effects .
Cellular Effects
Hexyl isothiocyanate exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce autophagy in leukemia cell lines, such as Jurkat and HL-60 cells, by increasing reactive oxygen species (ROS) levels in a dose-dependent manner . This compound also influences cell signaling pathways, including the activation of transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels . Furthermore, hexyl isothiocyanate affects gene expression and cellular metabolism, contributing to its chemopreventive properties .
Molecular Mechanism
The molecular mechanism of hexyl isothiocyanate involves several key interactions at the molecular level. It binds to cysteine residues in proteins, leading to the formation of thiourea adducts . This binding can result in the inhibition or activation of enzymes, depending on the specific target. Hexyl isothiocyanate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways, further contributing to its biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexyl isothiocyanate can vary over time. Studies have shown that hexyl isothiocyanate induces cytotoxic and cytostatic effects on leukemia cell lines in a time-dependent manner . The stability and degradation of hexyl isothiocyanate are also important factors to consider. It has been observed that hexyl isothiocyanate remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies have demonstrated that hexyl isothiocyanate can induce sustained autophagy and apoptosis in cancer cells, highlighting its potential as a chemopreventive agent .
Dosage Effects in Animal Models
The effects of hexyl isothiocyanate vary with different dosages in animal models. In studies involving mice, hexyl isothiocyanate has been shown to inhibit tumor growth and metastasis in a dose-dependent manner . At lower doses, hexyl isothiocyanate exhibits chemopreventive properties without significant toxicity. At higher doses, it may induce adverse effects, including oxidative stress and toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of hexyl isothiocyanate.
Metabolic Pathways
Hexyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of hexyl isothiocyanate with glutathione, followed by enzymatic degradation and N-acetylation . Hexyl isothiocyanate also interacts with phase II detoxification enzymes, such as glutathione S-transferases, which play a role in its metabolism and excretion . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall biological effects of hexyl isothiocyanate.
Transport and Distribution
Hexyl isothiocyanate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and facilitated transport . Once inside the cells, hexyl isothiocyanate can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of hexyl isothiocyanate within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of hexyl isothiocyanate plays a crucial role in its activity and function. Studies have shown that hexyl isothiocyanate can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of hexyl isothiocyanate affects its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: Hexyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of hexylamine with carbon disulfide and an alkylating agent such as methyl iodide, followed by hydrolysis to yield hexyl isothiocyanate.
From Dithiocarbamates: Another method involves the decomposition of dithiocarbamate salts, which are generated in situ by treating hexylamine with carbon disulfide and a base like triethylamine.
Industrial Production Methods: In industrial settings, hexyl isothiocyanate is typically produced using large-scale batch reactors where hexylamine is reacted with carbon disulfide and an alkylating agent under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .
化学反应分析
Types of Reactions: Hexyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, hexyl isothiocyanate can hydrolyze to form hexylamine and carbon dioxide.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a solvent such as dichloromethane or ethanol.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
相似化合物的比较
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
- Erucin
属性
IUPAC Name |
1-isothiocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYAXKKXIGHXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196023 | |
| Record name | Hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; sharp green irritating aroma | |
| Record name | Hexyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Isothiocyanatohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 1-Isothiocyanatohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Hexyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.931-0.941 (20°) | |
| Record name | Hexyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4404-45-9 | |
| Record name | Hexyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4404-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S7C3GA0Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanatohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) exert its anti-inflammatory effects?
A1: 6-MSITC, a bioactive compound found in wasabi, exhibits anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) []. These enzymes play crucial roles in inflammatory processes, and their overexpression is linked to various inflammatory disorders and cancers. 6-MSITC achieves this suppression by interfering with multiple signaling pathways that regulate COX-2 and iNOS expression, ultimately attenuating the activation of key transcription factors [, ].
Q2: What is the role of the Nrf2 pathway in the cytoprotective effects of 6-MSITC?
A2: 6-MSITC activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [, , ]. This activation occurs through the modification of Keap1, a protein that normally targets Nrf2 for degradation. By modifying Keap1, 6-MSITC stabilizes Nrf2, allowing it to translocate to the nucleus and promote the transcription of antioxidant genes []. These antioxidant enzymes play a crucial role in protecting cells from oxidative damage, contributing to the cytoprotective effects of 6-MSITC.
Q3: What is the molecular formula and weight of hexyl isothiocyanate?
A3: Hexyl isothiocyanate has the molecular formula C7H13NS and a molecular weight of 143.24 g/mol.
Q4: How does the structure of isothiocyanates impact their inhibitory potency against lung tumorigenesis?
A4: Studies investigating the structure-activity relationship of various isothiocyanates, including hexyl isothiocyanate, reveal that their inhibitory potency against lung tumorigenesis is correlated with their partition coefficients (log P) and reactivity towards glutathione []. Compounds with higher lipophilicity (higher log P) and lower reactivity towards glutathione exhibit stronger inhibitory effects []. This suggests that structural modifications influencing these properties can be explored to develop more effective chemopreventive agents.
Q5: Does altering the oxidation state of the sulfur atom in 6-MSITC affect its biological activity?
A5: Yes, changing the oxidation state of the sulfur in the 6-methylsulfinylhexyl isothiocyanate (6-MSITC) scaffold influences its effects on human oral cancer cells []. While 6-MSITC and its oxidized derivative, 6-(methylsulfonyl)hexyl isothiocyanate (I7557), primarily induce G2/M cell cycle arrest, the reduced form, 6-(methylsulfenyl)hexyl isothiocyanate (I7447), primarily induces apoptosis []. This suggests that the oxidation state of the sulfur atom plays a crucial role in dictating the specific cellular response to these compounds.
Q6: Does 6-MSITC show anti-cancer activity in experimental models?
A6: 6-MSITC demonstrates anti-cancer activity in both in vitro and in vivo models. In vitro, it inhibits the proliferation and induces apoptosis in various cancer cell lines, including colorectal, breast, and leukemia cells [, , , , ]. In vivo studies using mouse models have shown that 6-MSITC can suppress tumor growth and metastasis [, ]. These findings highlight the potential of 6-MSITC as a promising anti-cancer agent, although further research is needed to translate these findings into clinical applications.
Q7: How does 6-MSITC affect skin allograft survival?
A7: Research indicates that 6-MSITC and I7557 can prolong skin allograft survival in a rat model []. These compounds promote the differentiation of human myeloid dendritic cells towards a tolerogenic phenotype, leading to an accumulation of regulatory T cells in the recipient's spleen []. This suggests that 6-MSITC and its derivatives could potentially be used as immunosuppressants to prevent transplant rejection.
Q8: What analytical methods are used to detect and quantify 6-MITC and its metabolites?
A8: High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is a sensitive and specific method for detecting and quantifying 6-MITC and its conjugate with N-acetyl-L-cysteine (NAC) []. This technique allows for the separation and identification of these compounds based on their retention times, UV absorbance, and mass-to-charge ratios.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


